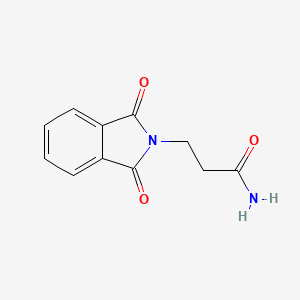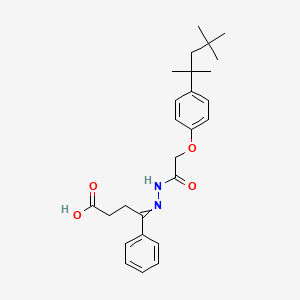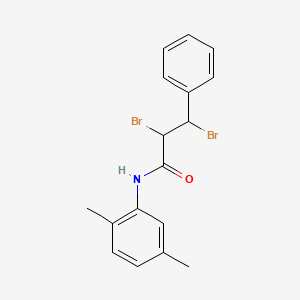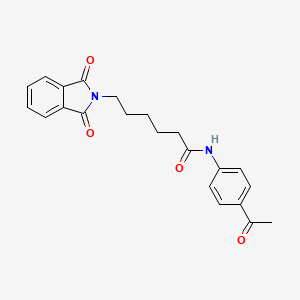
3-(1,3-Dioxoisoindolin-2-yl)propanamide
Descripción general
Descripción
3-(1,3-Dioxoisoindolin-2-yl)propanamide is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-Dioxoisoindolin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Dioxoisoindolin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity : Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including a compound with a 3-(1,3-dioxoisoindolin-2-yl) moiety, showed significant antioxidant activity, approximately 1.4 times higher than ascorbic acid. They also displayed anticancer properties against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with specific compounds identified as particularly active against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Structural Analysis : The molecular structure of (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid was analyzed, revealing its planar isoindolin-2-yl unit and orientation relative to the carboxylate group. This study provided insights into the molecular configuration and potential reactivity of similar compounds (Raza et al., 2009).
Cytotoxic Evaluation and Topoisomerase II Inhibition : Acyl derivatives of a similar quinone-based system were investigated for cytotoxicity and topoisomerase II inhibitory activity. Certain compounds exhibited high efficacy in cell lines resistant to doxorubicin and were capable of inhibiting topoisomerase II-mediated relaxation of DNA (Gomez-Monterrey et al., 2011).
Anti-Inflammatory Agents : Novel compounds with a 3-(1,3-dioxoisoindolin-2-yl) moiety were synthesized and showed promising anti-inflammatory activity in both in vitro and in vivo models. Molecular docking studies indicated binding affinity towards human serum albumin (HSA), providing insights into their potential mechanism of action (Nikalje et al., 2015).
Corrosion Inhibition : Certain derivatives were synthesized to serve as corrosion inhibitors for carbon steel in HCl solution. They showed high inhibition efficiency, and thermodynamic functions were calculated to understand their effectiveness and interaction with the metal surface (Shamaya et al., 2021).
HIV Integrase Inhibitors : A series of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide derivatives were synthesized and tested against HIV-1 Integrase. Several compounds showed significant inhibition of strand transfer by HIV-1 integrase, offering a new structural feature for anti-HIV-1 integrase activity optimization (Wadhwa et al., 2019).
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-9(14)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4H,5-6H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPXSKBBAJCTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Butyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate](/img/structure/B7739704.png)
![2-({[4-(Propoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B7739712.png)
![4-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-butyric acid](/img/structure/B7739716.png)

![(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B7739720.png)
![3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B7739732.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-nitrophenyl)-3-oxopropanenitrile](/img/structure/B7739741.png)


![2-[(5E)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B7739775.png)